1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine
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Overview
Description
1-(3-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine is a complex organic compound belonging to the dibenzo[b,f]oxepine family. This compound is characterized by its unique structure, which includes a seven-membered oxepine ring fused with two benzene rings, and functional groups such as a methoxyphenoxy and a nitro group. The dibenzo[b,f]oxepine scaffold is significant in medicinal chemistry due to its presence in various biologically active molecules.
Preparation Methods
The synthesis of 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine can be achieved through several methods:
Intramolecular C–O Ether Bond Formation: This method involves the cyclization of 2-styrylphenols under specific conditions to form the oxepine ring.
FeCl3-Catalyzed Alkyne–Aldehyde Metathesis: This environmentally friendly method uses iron (III) chloride as a catalyst to achieve high regio- and chemoselectivity.
Cyclodehydration or Intramolecular Friedel–Crafts Alkylation: These reactions involve the formation of the oxepine ring through the dehydration or alkylation of biaryl ether intermediates.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity under scalable conditions.
Chemical Reactions Analysis
1-(3-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications:
Medicinal Chemistry: The compound’s structure is significant in the development of drugs with antidepressant, antipsychotic, and anti-inflammatory properties.
Biological Systems: It is used in studies related to microtubule inhibition and other cellular processes.
Photopharmacology: The compound’s derivatives are explored for their potential in light-activated therapies.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. The compound can bind to microtubules, inhibiting their function and affecting cellular processes such as cell division . Additionally, its derivatives may interact with various receptors and enzymes, leading to diverse biological effects.
Comparison with Similar Compounds
1-(3-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives:
Dibenzo[b,f][1,4]oxazepine: This compound has a similar structure but includes a nitrogen atom in the oxepine ring, leading to different pharmacological properties.
Bauhinoxepin A: A natural product with significant antimycobacterial activity.
Bauhiniastatin 1: Known for its growth inhibition activity against human cancer lines.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-methoxyphenoxy)-2-nitrobenzo[b][1]benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-16-6-4-7-17(13-16)26-20-11-15(22(23)24)12-21-18(20)10-9-14-5-2-3-8-19(14)27-21/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPYCCJCNCZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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